molecular formula C17H17N3O2S B14979644 2-(3-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

2-(3-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B14979644
M. Wt: 327.4 g/mol
InChI Key: IUZPDOGTZLFHKB-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a combination of phenoxy, thiophene, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multicomponent reactions (MCRs). These reactions are efficient and allow for the incorporation of multiple functional groups in a single step. One common approach is the Ugi-Zhu three-component reaction, which can be coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and solvents would be tailored to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-METHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. The phenoxy, thiophene, and pyrazole groups can bind to various enzymes or receptors, modulating their activity. This interaction can affect cellular pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-METHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, enhances its potential for electronic applications, while the pyrazole moiety contributes to its biological activity.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C17H17N3O2S/c1-13-4-2-5-14(10-13)22-12-17(21)19-16-7-8-18-20(16)11-15-6-3-9-23-15/h2-10H,11-12H2,1H3,(H,19,21)

InChI Key

IUZPDOGTZLFHKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=NN2CC3=CC=CS3

Origin of Product

United States

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